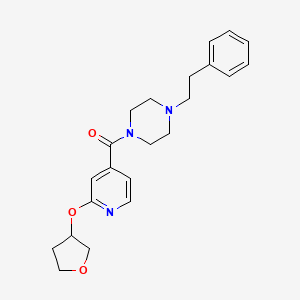![molecular formula C17H13BrN4O5S2 B2396631 N-(5-((2-((benzo[d][1,3]dioxol-5-ilmetil)amino)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)-5-bromofurano-2-carboxamida CAS No. 893144-22-4](/img/structure/B2396631.png)
N-(5-((2-((benzo[d][1,3]dioxol-5-ilmetil)amino)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)-5-bromofurano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13BrN4O5S2 and its molecular weight is 497.34. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
El compuesto ha mostrado una actividad antitumoral significativa . Se sintetizó una serie de nuevas N-aril-5-(benzo[d][1,3]dioxol-5-ilmetil)-4-(terc-butil)tiazol-2-aminas y se evaluaron sus actividades antitumorales contra líneas celulares HeLa, A549 y MCF-7 . Algunos compuestos probados mostraron propiedades de inhibición del crecimiento potentes con valores de IC50 generalmente por debajo de 5 μM contra las tres líneas celulares de cáncer humano .
Inducción de Apoptosis
Se ha encontrado que el compuesto induce apoptosis en las células cancerosas . Se investigó el mecanismo preliminar del efecto inhibitorio mediante experimentos adicionales, como el análisis morfológico mediante tinción dual AO/EB y tinción con Hoechst 33342, y la evaluación de la apoptosis y el ciclo celular mediante análisis FACS . Los resultados ilustraron que el compuesto C27 podría inducir apoptosis y causar arrestos tanto en la fase S como en la fase G2/M en la línea celular HeLa .
Arresto del Ciclo Celular
El compuesto puede causar el arresto del ciclo celular en las células cancerosas . Los resultados ilustraron que el compuesto C27 podría inducir apoptosis y causar arrestos tanto en la fase S como en la fase G2/M en la línea celular HeLa .
Análisis de la Estructura Cristal
Se ha analizado la estructura cristalina del compuesto . Esta información puede ser útil para comprender las propiedades físicas y químicas del compuesto y cómo interactúa con otras moléculas.
Síntesis de Nuevos Compuestos
El compuesto se puede utilizar en la síntesis de nuevos compuestos . Se sintetizó una serie de nuevas N-aril-5-(benzo[d][1,3]dioxol-5-ilmetil)-4-(terc-butil)tiazol-2-aminas .
Actividad Antimicrobiana
Los derivados del compuesto han mostrado actividad antimicrobiana . Los derivados del 1, 3-diazol muestran diferentes actividades biológicas como antibacteriana, antimicobacteriana .
Actividad Antiinflamatoria
Los derivados del compuesto han mostrado actividad antiinflamatoria . Los derivados del 1, 3-diazol muestran diferentes actividades biológicas como antiinflamatoria .
Actividad Antidiabética
Los derivados del compuesto han mostrado actividad antidiabética . Los derivados del 1, 3-diazol muestran diferentes actividades biológicas como antidiabética .
Mecanismo De Acción
Target of Action
Compounds with similar structures have shown antitumor activities against various human cancer cell lines .
Mode of Action
It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells. Cell cycle arrest prevents the cells from dividing and proliferating.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis . These pathways are crucial for controlling cell growth and division. When these pathways are disrupted, it can lead to uncontrolled cell growth, a hallmark of cancer.
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This suggests that the compound is effective in inhibiting the growth of these cancer cells.
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been shown to exhibit potent growth inhibition properties against various human cancer cell lines . This suggests that N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide may interact with enzymes, proteins, and other biomolecules involved in cell growth and proliferation.
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O5S2/c18-13-4-3-11(27-13)15(24)20-16-21-22-17(29-16)28-7-14(23)19-6-9-1-2-10-12(5-9)26-8-25-10/h1-5H,6-8H2,(H,19,23)(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUXCVHZTKVLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2396548.png)
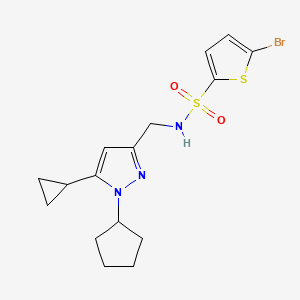
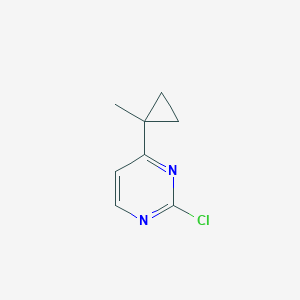
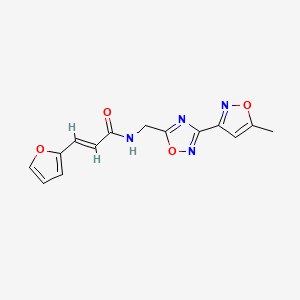
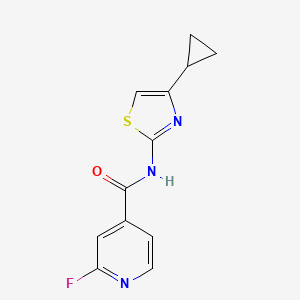
![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)
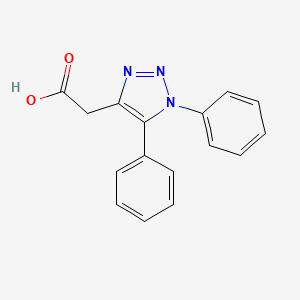
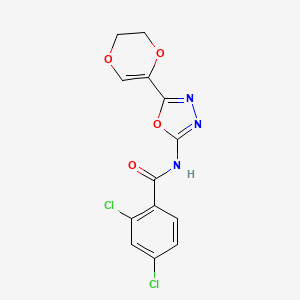

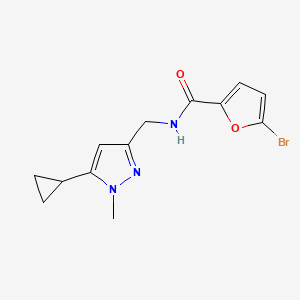
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)


